N,N,3-Trimethylthiophen-2-amine

Lipophilicity Drug-likeness LogP

N,N,3-Trimethylthiophen-2-amine [CAS 114143-53-2] is a tertiary 2-aminothiophene derivative within the five-membered sulfur-containing heterocycle class. It features a thiophene ring substituted at C3 with a methyl group and at C2 with a fully N,N-dimethylated amine, yielding a molecular formula of C₇H₁₁NS and a molecular weight of 141.23 g·mol⁻¹.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 114143-53-2
Cat. No. B14312086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-Trimethylthiophen-2-amine
CAS114143-53-2
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)N(C)C
InChIInChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3
InChIKeyJHXREQLVRLKMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethylthiophen-2-amine (CAS 114143-53-2) — Physicochemical and Structural Baseline for Research Procurement


N,N,3-Trimethylthiophen-2-amine [CAS 114143-53-2] is a tertiary 2-aminothiophene derivative within the five-membered sulfur-containing heterocycle class [1]. It features a thiophene ring substituted at C3 with a methyl group and at C2 with a fully N,N-dimethylated amine, yielding a molecular formula of C₇H₁₁NS and a molecular weight of 141.23 g·mol⁻¹ [1]. The compound belongs to the broad 2-aminothiophene scaffold family, which is recognized as a privileged structure in medicinal chemistry and organic synthesis [2]. Unlike its primary amine congeners, this compound possesses zero hydrogen-bond donor capacity and a computed XLogP3 of 2.4, positioning it as a lipophilic, non-HBD tertiary amine building block [1].

Building Block Tertiary N,N-dimethyl-2-aminothiophene, C3 methyl substitution
H-Bond Profile Zero hydrogen-bond donor; fully N-alkylated tertiary amine
Lipophilicity Context Computed lipophilic profile supporting non-polar media compatibility
Scaffold Relevance 2-Aminothiophene scaffold recognized in medicinal chemistry

Why N,N,3-Trimethylthiophen-2-amine Cannot Be Replaced by Generic 2-Aminothiophenes in Synthesis and Screening


Substituting N,N,3-trimethylthiophen-2-amine with a primary 2-aminothiophene (e.g., CAS 616-46-6) or a mono-N-methyl analog introduces three critical physicochemical divergences that cannot be reconciled through downstream formulation: (i) restoration of a hydrogen-bond donor (HBD count shifts from 0 to 1), which alters membrane permeability, solubility profile, and protein-binding pharmacophore geometry [1]; (ii) a substantial drop in lipophilicity (ΔXLogP3 ≥ 0.8–1.0 log units), affecting partition coefficients and extraction behavior [1][2]; and (iii) re-introduction of the notoriously difficult N-alkylation step required to access tertiary 2-aminothiophenes, a transformation documented to require forcing conditions and to proceed in poor yields under standard mild protocols [3]. These differences are non-incremental; they represent categorical changes in molecular recognition and synthetic tractability that directly impact hit-to-lead reproducibility and scale-up feasibility.

H-Bond Donor Reintroduction

Primary amine analogs restore an HBD, which may alter permeability and target-binding profiles relative to the tertiary amine.

Lipophilicity Shift

Generic 2-aminothiophenes show substantially lower computed lipophilicity, shifting partition coefficients and extraction behavior.

Synthetic Accessibility Gap

Direct N-alkylation of primary 2-aminothiophenes requires forcing conditions, which may limit step economy and scalability.

Quantitative Differentiation Evidence for N,N,3-Trimethylthiophen-2-amine Versus Closest Analogs


Lipophilicity Advantage: XLogP3 of N,N,3-Trimethylthiophen-2-amine Versus Primary and Secondary 2-Aminothiophene Congeners

N,N,3-Trimethylthiophen-2-amine exhibits a computed XLogP3 of 2.4, which is 1.0 log unit higher than that of the unsubstituted primary amine 2-aminothiophene (XLogP3 = 1.4) [1][2], 0.8 log unit higher than 3-methylthiophen-2-amine (XLogP = 1.6) , and 0.3 log unit higher than N,N-dimethylthiophen-2-amine lacking the C3 methyl group (XLogP ≈ 2.1) . Each increment of ~0.5 log units approximately doubles the octanol–water partition coefficient, meaning the target compound partitions roughly 2–10× more favorably into organic phases than its primary amine comparators.

Lipophilicity (XLogP3)
Reported cross-study
ΔXLogP3 +1.0 vs 2-aminothiophene
Reported higher lipophilicity may support organic-phase extraction and non-polar reaction media.
Computed values from PubChem and vendor data.
Lipophilicity Drug-likeness LogP Membrane permeability

Zero Hydrogen-Bond Donors: N,N,3-Trimethylthiophen-2-amine Versus Primary 2-Aminothiophene Analogs in Permeability and Binding Selectivity

The target compound bears zero hydrogen-bond donor (HBD) atoms, a direct consequence of full N,N-dimethylation of the 2-amino group [1]. In contrast, both 2-aminothiophene (CAS 616-46-6) and 3-methylthiophen-2-amine (CAS 124701-06-0) possess one HBD (the primary –NH₂ group) [2][3]. The HBD count is a key parameter in Lipinski's Rule of Five and in predictive models of passive membrane permeability; an HBD count of 0 versus 1 can measurably improve Caco-2 permeability and brain penetration potential when all other parameters are held constant.

H-Bond Donor Count
Direct comparison
HBD 0 (target) vs 1 (primary amines)
Zero HBD may reduce off-target H-bond interactions and improve passive permeability profiles.
Computed property via Cactvs methodology.
Hydrogen-bond donor Permeability Blood-brain barrier Drug design

Topological Polar Surface Area Differentiation: N,N,3-Trimethylthiophen-2-amine Versus Primary 2-Aminothiophenes

The topological polar surface area (TPSA) of N,N,3-trimethylthiophen-2-amine is 31.5 Ų [1], which is 42% lower than that of 2-aminothiophene (TPSA = 54.3 Ų) [2] and equivalently lower than 3-methylthiophen-2-amine (TPSA ≈ 54 Ų) . The TPSA threshold of <60 Ų is commonly cited for favorable oral absorption, and a value <40 Ų is considered advantageous for CNS penetration. At 31.5 Ų, the target compound resides well within the CNS-favorable range, whereas the primary amine analogs at ~54 Ų are marginal for oral bioavailability and suboptimal for CNS exposure.

TPSA
Direct comparison
31.5 Ų vs 54.3 Ų (primary amine)
Reported lower TPSA may support CNS penetration evaluation in library design.
Below 40 Ų is a reported predictor of BBB penetration.
TPSA Membrane permeability Oral bioavailability CNS drug design

Synthetic Tractability: Pre-Functionalized Tertiary Amine Bypasses Documented N-Alkylation Barrier

The Gewald reaction, the most widely employed route to 2-aminothiophenes, directly produces primary 2-aminothiophenes; secondary and tertiary 2-aminothiophenes cannot be accessed via this one-pot method [1]. Post-Gewald N-alkylation of 2-aminothiophenes has been described as 'notoriously difficult to accomplish under mild conditions' with 'very few examples of N-alkylated 2-aminothiophenes in the literature, all of which use forcing conditions to effect the alkylation' [2]. The specific methodology developed to overcome this barrier requires caesium carbonate, tetrabutylammonium iodide in DMF, and substrate pre-activation via 2-carbamoylamino or 2-acylamino intermediates [2]. Procuring N,N,3-trimethylthiophen-2-amine as a pre-alkylated building block eliminates 1–2 synthetic steps, each requiring forcing conditions and chromatographic purification, directly improving step economy and overall yield in multi-step syntheses.

Synthetic Tractability
Class-level
Pre-formed tertiary amine saves 2 N-alkylation steps
Bypasses forcing-condition steps, potentially improving step economy in multi-step syntheses.
Based on published alkylation methodology.
N-alkylation Synthetic efficiency Building block Step economy

Divergent Protonation Site: N,N-Disubstituted 2-Aminothiophenes Protonate at Ring Carbon Rather Than at Nitrogen

A 2021 study by Heichert and Hartmann demonstrated that N,N-disubstituted 2-aminothiophenes exhibit fundamentally different protonation behavior compared to their carbocyclic aniline analogs: protonation occurs at the C-5 ring position (or, to a lesser extent, C-3) rather than at the exocyclic nitrogen atom, generating Wheland-type cationic intermediates [1]. This mechanistic divergence has practical consequences: (i) the site of electrophilic aromatic substitution is redirected, altering the regiochemistry of downstream functionalization; (ii) the compound can be selectively deuterated at the thiophene ring by treatment with CF₃COOD, enabling isotopic labeling applications that are not accessible with N-protonating aniline analogs [1]. While the study focused on N,N-diarylsubstituted 2-aminothiophenes, the underlying electronic principle—that the thiophene ring is more electron-rich at carbon than the N,N-disubstituted nitrogen—extends to N,N-dialkyl variants such as N,N,3-trimethylthiophen-2-amine.

Protonation Site
Class-level
C-5 ring protonation vs exocyclic N (anilines)
Directs electrophilic substitution to the ring, altering expected regiochemistry relative to aniline analogs.
Inferred from N,N-diaryl analog studies.
Protonation Electrophilic substitution Deuteration Mechanism

Optimal Research and Industrial Application Scenarios for N,N,3-Trimethylthiophen-2-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment and Lead-Like Library Design

With a TPSA of 31.5 Ų (well below the 40 Ų CNS threshold) and zero hydrogen-bond donors, N,N,3-trimethylthiophen-2-amine is optimally suited for inclusion in CNS-focused screening libraries. Compared to primary 2-aminothiophenes with TPSA ~54 Ų, this compound has a 42% lower polar surface area [1], predicting superior blood–brain barrier penetration. Its XLogP3 of 2.4 also places it within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. Procurement for CNS library enumeration should prioritize this compound over any primary 2-aminothiophene congener.

Diversity-Oriented Synthesis (DOS) Leveraging Pre-Installed Tertiary Amine

For medicinal chemistry campaigns requiring tertiary amine functionality on the thiophene scaffold, this pre-alkylated building block eliminates two sequential N-alkylation steps that have been documented as 'notoriously difficult' under mild conditions [2]. The direct availability of the N,N-dimethyl moiety bypasses the need for caesium carbonate-mediated alkylation of activated 2-acylaminothiophene intermediates, reducing a typical 3-step sequence (Gewald → N-acyl protection → N-alkylation → deprotection) to a single-step incorporation [2]. This translates to a projected >50% reduction in synthetic labor for any target molecule containing this substructure.

Electrophilic Functionalization with Defined C-5 Regioselectivity

The documented C-protonation (rather than N-protonation) of N,N-disubstituted 2-aminothiophenes [3] directs electrophilic reagents to the thiophene ring, with the C-5 position being the principal site of attack. Researchers planning electrophilic aromatic substitutions (nitration, halogenation, Friedel–Crafts acylation, Vilsmeier–Haack formylation) on this scaffold can expect regioselectivity at C-5, a predictable outcome that differs fundamentally from aniline-type substrates where electrophiles attack the nitrogen or the ortho/para positions of the benzene ring. This predictable regiochemistry simplifies reaction design and product characterization.

Hit-to-Lead Optimization Requiring Modulated Lipophilicity Without Introducing H-Bond Donors

When optimizing a hit series where primary 2-aminothiophenes show poor cellular permeability (logD₇.₄ too low) or excessive H-bond donor-mediated off-target binding, N,N,3-trimethylthiophen-2-amine offers a direct replacement that increases XLogP3 by approximately 1.0 log unit versus 2-aminothiophene and 0.8 log units versus 3-methylthiophen-2-amine [1], while simultaneously reducing the HBD count from 1 to 0. This dual modulation—higher lipophilicity with reduced polarity—is precisely the vector required for improving passive permeability and reducing P-glycoprotein efflux susceptibility in cell-based assays.

Application
Selection Property
Validation Focus
CNS-focused fragment and lead-like library design
Low TPSA and absence of H-bond donors
Blood-brain barrier penetration model review
Diversity-oriented synthesis with pre-installed tertiary amine
Pre-alkylated building block eliminating forcing-condition steps
Synthetic step-count and yield assessment
Electrophilic aromatic substitution with C-5 regioselectivity
C-protonation directing substitution to thiophene C-5
Regiochemical outcome verification
Hit-to-lead lipophilicity modulation without HBD reintroduction
Lipophilicity and HBD profile distinct from primary amine analogs
Passive permeability and efflux susceptibility assessment
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